molecular formula C7H14O B13528698 2-Methyl-2-(1-methylpropyl)oxirane CAS No. 42328-43-8

2-Methyl-2-(1-methylpropyl)oxirane

Cat. No.: B13528698
CAS No.: 42328-43-8
M. Wt: 114.19 g/mol
InChI Key: XRYOOZWHQGGKMY-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8) is a cyclic ether characterized by an oxirane (epoxide) ring substituted with a methyl group and a branched 1-methylpropyl group at the 2-position. Its molecular formula is C₇H₁₄O, with a molecular weight of 114 g/mol . This compound is structurally notable for its steric hindrance due to the branched alkyl substituents, which influence its reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{m-CPBA} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{O})\text{CH}_2 ]

Industrial Production Methods

In industrial settings, the production of 2-(Butan-2-yl)-2-methyloxirane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Butan-2-yl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Physical Properties

The following table summarizes key properties of 2-methyl-2-(1-methylpropyl)oxirane and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
This compound C₇H₁₄O 114 - - Branched alkyl groups; steric hindrance
2-(1-Methoxypropyl)-3-methyloxirane C₇H₁₄O₂ 130.185 0.9 158.6 Methoxy group enhances polarity
2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane C₁₃H₁₃Cl₂O ~266.15 (estimated) - - Chlorinated substituents; aromatic ring
Oxirane, methyl-, polymer with oxirane, mono-2-propenyl ether Variable Polymer-dependent - - Copolymer with industrial applications

Key Observations:

Polarity: The methoxy group in 2-(1-methoxypropyl)-3-methyloxirane (CAS: 340184-70-5) introduces polarity, leading to higher boiling points (158.6°C) and altered solubility compared to non-polar analogs .

Electrophilic Reactivity : Chlorinated derivatives like 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane exhibit enhanced electrophilicity due to electron-withdrawing chlorine atoms, making them reactive intermediates in pharmaceutical synthesis .

Biological Activity

2-Methyl-2-(1-methylpropyl)oxirane, also known as 2-(butan-2-yl)-2-methyloxirane, is an organic compound classified as an epoxide. Its unique three-membered ring structure, which includes one oxygen atom and two carbon atoms, contributes to its significant reactivity profile. This article explores the biological activity of this compound, focusing on its chemical properties, potential interactions with biological systems, and relevant research findings.

The molecular formula of this compound is C5H10OC_5H_{10}O, with a molecular weight of approximately 100.1589 g/mol. The presence of a branched alkyl group attached to the oxirane ring enhances its reactivity due to the inherent strain in the three-membered ring structure. This reactivity allows for diverse reaction pathways in organic synthesis and potential interactions with biological macromolecules.

Research Findings

Several studies have explored the broader category of epoxides and their biological activities:

Study Findings
Antimicrobial Activity Research has shown that certain epoxides exhibit significant antibacterial activity against various pathogens, suggesting potential applications in antimicrobial formulations .
Cytotoxic Effects Epoxide compounds have been implicated in cytotoxicity through their interactions with cellular macromolecules.
Reactivity Studies Investigations into the reactivity of epoxides highlight their potential as intermediates in organic synthesis and their interactions with biological systems .

Case Studies

  • Epoxide Interactions with Proteins:
    A study on other epoxide compounds demonstrated that they could modify amino acid residues in proteins, potentially leading to altered function or toxicity. This finding raises questions about similar interactions for this compound.
  • Environmental Impact:
    Research into the atmospheric degradation of related compounds has shown that their reactivity can lead to secondary products that may have ecological implications. Understanding these pathways is essential for assessing the environmental impact of this compound.

Q & A

Q. What are the primary synthetic routes for 2-methyl-2-(1-methylpropyl)oxirane, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves epoxidation of its corresponding alkene precursor. A common method employs meta-chloroperbenzoic acid (m-CPBA) under anhydrous conditions in dichloromethane (DCM) at 0–25°C . For industrial-scale production, continuous flow reactors are recommended to optimize temperature control and minimize side reactions, achieving yields >85% with >95% purity . Kinetic resolution using enzymatic catalysts (e.g., epoxide hydrolases from Methylobacterium spp.) can isolate enantiomers, though this requires careful optimization of pH and substrate concentration to maximize enantiomeric excess (e.g., E-value = 66 in one study) .

Key Considerations :

  • Reagent stoichiometry : Excess m-CPBA (1.2–1.5 equivalents) ensures complete alkene conversion.
  • Temperature : Lower temperatures (0–10°C) reduce ring-opening side reactions.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate) or distillation under reduced pressure is critical for isolating the epoxide .

Q. Which analytical techniques are most reliable for characterizing this compound and quantifying its oxirane content?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural confirmation, with diagnostic signals for the oxirane ring protons (δ 3.1–3.5 ppm) and quaternary carbons (δ 50–60 ppm) . Fourier-transform infrared spectroscopy (FTIR-ATR) validates oxirane content via the C-O-C stretch (~850 cm⁻¹), with a coefficient of determination (r²) of 0.995 when cross-referenced with titration methods . Gas chromatography-mass spectrometry (GC-MS) is essential for purity assessment, particularly in detecting residual alkene or diol byproducts .

Advanced Tip :

  • Chirality analysis : Use chiral HPLC columns (e.g., Chiralcel OD-H) with hexane:isopropanol mobile phases to resolve enantiomers .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Advanced Research Question
Enantioselective epoxidation is challenging due to the compound’s steric hindrance. Enzymatic kinetic resolution using lyophilized Methylobacterium spp. cells selectively hydrolyzes one enantiomer, leaving the desired (S)- or (R)-epoxide with >90% ee . Alternatively, Jacobsen-type manganese-salen catalysts can induce asymmetry during epoxidation, though yields are moderate (50–60%) .

Methodological Steps :

Enzymatic resolution : Incubate racemic epoxide with cells in phosphate buffer (pH 7.0) at 30°C for 24 hours.

Extraction : Separate unreacted epoxide from diol using ethyl acetate.

Validation : Confirm ee via polarimetry or chiral HPLC .

Q. What computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack at the less hindered oxirane carbon. The trifluoromethyl group (if present in analogs) stabilizes transition states via electron-withdrawing effects, lowering activation energy by ~5 kcal/mol . Molecular dynamics simulations further predict solvent effects—polar aprotic solvents (e.g., DMF) accelerate amine-mediated ring-opening compared to nonpolar solvents .

Application Example :

  • Amine reactions : Simulate nucleophilic attack by methylamine to predict regioselectivity and rate constants .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Advanced Research Question
Discrepancies in yields often stem from unoptimized reaction conditions or analytical inconsistencies. For example:

  • Temperature control : Variations >5°C during epoxidation can reduce yields by 10–15% .
  • Analytical validation : Cross-check oxirane content using both FTIR-ATR and ¹H NMR integration of epoxide protons .

Case Study :
A 2022 study reported 70% yield using m-CPBA, while a 2023 protocol achieved 90% by switching to a continuous flow reactor. The discrepancy was traced to improved heat dissipation in the latter method .

Q. What are the emerging applications of this compound in pharmaceutical intermediates?

Advanced Research Question
The compound’s strained epoxide ring enables synthesis of β-substituted alcohols, key precursors for:

  • Anticancer agents : Ring-opening with indole derivatives generates analogs of fridamycin E, a topoisomerase inhibitor .
  • Antiviral drugs : Nucleophilic substitution with azide groups facilitates "click chemistry" for triazole-based protease inhibitors .

Synthetic Pathway :

Ring-opening : React epoxide with sodium azide to form 2-azido-2-methylpentanol.

Click reaction : Couple with alkynes via Cu(I)-catalyzed cycloaddition .

Properties

IUPAC Name

2-butan-2-yl-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOOZWHQGGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962427
Record name 2-(Butan-2-yl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42328-43-8, 53897-31-7
Record name 2-Methyl-2-(1-methylpropyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042328438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-isobutyloxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butan-2-yl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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